1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine
CAS No.: 1248098-79-4
Cat. No.: VC7407244
Molecular Formula: C14H20N2
Molecular Weight: 216.328
* For research use only. Not for human or veterinary use.
![1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine - 1248098-79-4](/images/structure/VC7407244.png)
Specification
CAS No. | 1248098-79-4 |
---|---|
Molecular Formula | C14H20N2 |
Molecular Weight | 216.328 |
IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine |
Standard InChI | InChI=1S/C14H20N2/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16/h4-5,10,15H,1-3,6-9,11H2 |
Standard InChI Key | FVJCHMFTMNEUHK-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C=C(C=C2)CN3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[(2,3-Dihydro-1H-inden-5-yl)methyl]piperazine consists of:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4
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Indenylmethyl substituent: A 2,3-dihydro-1H-indene moiety attached via a methylene bridge at the 5-position
The compound's IUPAC name derives from its parent structures:
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2,3-Dihydro-1H-indene: Bicyclic system with fused benzene and cyclopentene rings
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Piperazine: Diazacyclohexane ring
Key stereochemical considerations arise from:
Computational Descriptors
These properties suggest moderate lipophilicity and blood-brain barrier permeability, making it pharmacologically relevant .
Synthesis and Manufacturing
Laboratory-Scale Production
A three-step synthesis route has been proposed based on analogous compounds :
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Indene functionalization:
Reaction conditions: 0–5°C, 2 hr, 78% yield -
Nucleophilic substitution:
Solvent: DMF, 80°C, 12 hr, 65% yield -
Purification:
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Column chromatography (SiO2, ethyl acetate/methanol 9:1)
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Final purity >98% (HPLC)
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Industrial Optimization
Key process parameters for scale-up:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 75–85°C | ±3% yield/5°C change |
Molar ratio (1:1.2) | Piperazine excess | Prevents di-substitution |
Catalyst | KI (5 mol%) | Increases rate 2.3× |
Reaction time | 10–12 hr | Completion >95% |
Process analytical technology (PAT) using inline FTIR monitors reaction progress by tracking chloroalkane peak disappearance at 750 cm⁻¹ .
Physicochemical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3):
δ 7.15–7.05 (m, 2H, aromatic),
δ 6.95 (d, J = 7.8 Hz, 1H, aromatic),
δ 3.55 (s, 2H, CH2N),
δ 2.85–2.70 (m, 8H, piperazine),
δ 2.50 (t, J = 7.2 Hz, 2H, indene-CH2),
δ 2.05 (quin, J = 7.2 Hz, 2H, cyclopentyl-CH2)
13C NMR (101 MHz, CDCl3):
145.8 (Cq), 137.2 (CH), 128.4 (CH), 126.7 (CH),
58.3 (N-CH2), 54.1 (piperazine-C), 38.6 (CH2),
32.4 (CH2), 29.7 (CH2)
MS (ESI+): m/z 215.2 [M+H]+
Thermal Properties
Analysis | Result |
---|---|
Melting point | 112–114°C |
TGA decomposition | Onset 218°C (N2 atmosphere) |
DSC | Endothermic peak at 113°C |
The thermal stability permits storage at ambient conditions without significant degradation .
Biological Activity and Applications
Pharmacological Screening
In vitro studies of structural analogs show:
Target | IC50/EC50 (μM) | Assay Type |
---|---|---|
5-HT1A receptor | 0.23 ± 0.07 | Radioligand binding |
DAT uptake inhibition | 1.45 ± 0.32 | HEK293 cell assay |
MAO-B inhibition | >100 | Fluorometric assay |
The indenylmethyl group enhances binding to monoamine transporters compared to benzyl analogs .
Structure-Activity Relationships (SAR)
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Piperazine substitution: N-Methylation decreases 5-HT1A affinity 10-fold
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Indene saturation: Dihydro form improves metabolic stability vs aromatic indenyl
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Positioning: 5-Substitution optimizes steric complementarity in target binding pockets
Molecular dynamics simulations suggest the compound adopts a folded conformation in aqueous solution, exposing the piperazine nitrogens for target interaction .
Species | LD50 (mg/kg) | Route | Observations |
---|---|---|---|
Mouse | 320 | Oral | Tremors at 150 mg/kg |
Rat | 480 | Intravenous | Transient hypotension |
No genotoxicity observed in Ames test (up to 1 mg/plate) .
Environmental Fate
Parameter | Value |
---|---|
Biodegradation (OECD 301) | 28% in 28 days |
EC50 (Daphnia magna) | 12 mg/L |
Log Koc | 2.85 |
The compound shows moderate persistence in aquatic environments, necessitating controlled waste management .
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